Dihydroergocornine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-2-hydroxy-5,8-dioxo-4,7-di(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41N5O5/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19/h6,8-9,14,16-17,19,21,23-24,26,32,40H,7,10-13,15H2,1-5H3,(H,33,37)/t19-,21-,23-,24+,26+,30-,31+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEALOBQTUQIVGU-QNIJNHAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4C[C@H]5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044013 | |
| Record name | Dihydroergocornine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
Decomposes | |
| Record name | Dihydroergocornine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11273 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
25447-65-8 | |
| Record name | Dihydroergocornine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25447-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydroergocornine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025447658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydroergocornine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11273 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dihydroergocornine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydroergocornine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.705 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDROERGOCORNINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IK4C1OC8NE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms and Pharmacodynamics
Receptor Binding Profiles and Affinity Studies
Dihydroergocornine's therapeutic and physiological effects are a direct consequence of its affinity for and activity at multiple receptor subtypes. Research has demonstrated its ability to bind to adrenergic, dopaminergic, and serotonergic receptors. drugbank.comihs-headache.org The following subsections provide a detailed analysis of its interactions with adrenergic and dopaminergic receptors based on available scientific literature.
Adrenergic Receptor Interactions
This compound exhibits significant interactions with both alpha-1 and alpha-2 adrenergic receptors, acting primarily as an antagonist. drugbank.comdrugbank.com This antagonism of adrenergic receptors contributes to its sympatholytic properties, which result in the relaxation of blood vessels and a subsequent decrease in blood pressure. drugbank.commayoclinic.org
This compound demonstrates a non-competitive antagonism at alpha-1 adrenoceptors. nih.gov This means that it binds to a site on the receptor that is different from the endogenous ligand (norepinephrine) binding site, thereby preventing the receptor's activation. cvpharmacology.com This antagonistic action at alpha-1 adrenoceptors, which are predominantly located on vascular smooth muscle, leads to vasodilation. cvpharmacology.com In functional tests using rat cerebral occipital cortex slices, this compound was shown to inhibit the 1-noradrenaline-stimulated cyclic AMP formation, a process mediated by alpha-1 adrenoceptors. nih.gov
At alpha-2 adrenoceptors, this compound acts as a competitive antagonist. nih.gov This indicates that it competes with the endogenous ligand for the same binding site on the receptor. drugbank.com The alpha-2 adrenoceptors are located both pre-synaptically on nerve terminals and post-synaptically on various cells, including vascular smooth muscle. cvpharmacology.comwikipedia.org Pre-synaptic alpha-2 receptors typically inhibit the release of norepinephrine (B1679862) in a negative feedback loop. wikipedia.org By antagonizing these receptors, this compound facilitates the release of norepinephrine. nih.gov This was observed in studies on rat cerebral occipital cortex slices, where the drug facilitated electrically evoked noradrenaline release. nih.gov
When compared to other ergot alkaloids, this compound exhibits a potent affinity for adrenergic receptors. In a study comparing several dihydrogenated ergot alkaloids, this compound, along with dihydro-alpha-ergokryptine and dihydro-beta-ergokryptine, were found to be equipotent in their interaction with both alpha-1 and alpha-2 adrenoceptors. nih.gov Dihydroergocristine (B93913), another component of co-dergocrine, was found to be less potent. nih.gov Functional tests suggested a slightly higher affinity of these ergot drugs for alpha-2 adrenoceptors compared to alpha-1 adrenoceptors. nih.gov
| Ergot Alkaloid | Relative Potency at Alpha-1 Adrenoceptors | Relative Potency at Alpha-2 Adrenoceptors |
| This compound | Equipotent | Equipotent |
| Dihydro-alpha-ergokryptine | Equipotent | Equipotent |
| Dihydro-beta-ergokryptine | Equipotent | Equipotent |
| Dihydroergocristine | Less Potent | Less Potent |
Alpha-2 Adrenoceptor Antagonism and Competitive Binding
Dopaminergic Receptor Interactions
The structural similarity of the ergoline (B1233604) ring system present in this compound to dopamine (B1211576) allows for its interaction with dopaminergic receptors. researchgate.net This interaction is a key aspect of its pharmacological profile, contributing to its effects on cerebral metabolism and function.
Dopamine D3 Receptor Activity
Serotonergic Receptor Interactions
This compound's interaction with the serotonergic system is primarily characterized by antagonism. drugbank.comncats.io This is a key feature of its mechanism of action, alongside its effects on adrenergic and dopaminergic systems. europa.eudrugbank.com
The effect of this compound is related to its inhibitory action against serotonin (B10506) receptors. drugbank.com This inhibitory effect is considered potent. The blockade of certain serotonin receptors, such as 5-HT2A/2C, has been shown to improve the effects of other medications. csic.es In vitro and in vivo studies have demonstrated that irreversible blockade of S2 serotonin receptors can be achieved with certain compounds.
Ergot alkaloids, as a class, have a complex mode of action that includes interaction with a variety of receptors, including 5-hydroxytryptamine (5-HT) receptors. Specifically, they demonstrate high affinity for 5-HT1B and 5-HT1D receptors. tandfonline.comnih.gov The therapeutic effects of ergot alkaloids like ergotamine and dihydroergotamine (B1670595) in migraine treatment are mediated through their agonist activity at these 5-HT1B and 5-HT1D receptors. nih.gov Dihydroergotamine's binding to these receptors has been a subject of detailed molecular studies. this compound is also listed as a compound that interacts with both 5-HT1B and 5-HT1D receptors. drugbank.com
Table 2: Serotonin Receptor Interactions of this compound and Related Ergot Alkaloids
| Compound/Mixture | Receptor Subtype(s) | Reported Activity |
| This compound | General Serotonin Receptors | Antagonist, Inhibitory Effect drugbank.comncats.io |
| This compound | 5-HT1B, 5-HT1D | Interacts with drugbank.com |
| Ergot Alkaloids (general) | 5-HT1B, 5-HT1D | High Affinity, Agonist tandfonline.comnih.gov |
| Dihydroergocristine | General Serotonin Receptors | Antagonist ncats.iodrugbank.com |
Inhibitory Effects on Serotonin Receptors
Intracellular Signaling Pathways and Enzymatic Modulation
This compound has been demonstrated to influence intracellular signaling by modulating the formation of cyclic adenosine (B11128) monophosphate (cAMP). nih.govdrugbank.com In studies using rat cerebral occipital cortex slices, this compound and related ergot alkaloids were found to inhibit the formation of cAMP that is stimulated by 1-noradrenaline. nih.gov
This inhibitory action on cAMP formation is a functional consequence of its antagonism at α1-adrenoceptors. nih.gov The antagonism at these receptors by this compound was observed to be non-competitive. nih.gov The regulation of the cAMP pathway is a critical component of cellular signaling, and its modulation by this compound underscores a key aspect of its mechanism of action. rsc.org
Research has shown that this compound can modulate the activity of key enzymes in the brain. One such enzyme is ornithine decarboxylase (ODC), which is the rate-limiting enzyme in the biosynthesis of polyamines. nih.govangelfire.com Polyamines are crucial for various cellular processes, including growth and differentiation. In a study investigating compounds used for senile cerebral insufficiency, this compound was found to increase the activity of ODC in the rat brain. nih.gov This suggests an influence on the polyamine biosynthetic pathway, which can have significant effects on neuronal function and response to stress or injury. angelfire.com
While direct studies on this compound are limited, research on the closely related compound Dihydroergocristine provides significant insight. Dihydroergocristine has been identified as a direct inhibitor of γ-secretase, an enzyme complex implicated in the production of amyloid-beta (Aβ) peptides associated with Alzheimer's disease. nih.govtargetmol.com In cell-based and cell-free assays, Dihydroergocristine was shown to substantially reduce Aβ levels. nih.gov
Further investigation using Surface Plasmon Resonance revealed that Dihydroergocristine binds directly to γ-secretase and its component, Nicastrin, with high affinity. nih.govresearchgate.net The equilibrium dissociation constants (Kd) were determined to be 25.7 nM for γ-secretase and 9.8 μM for Nicastrin. nih.govtargetmol.com This inhibitory action leads to a dose-dependent accumulation of the carboxy-terminal fragments of the amyloid precursor protein (APP), indicating a direct blockade of γ-secretase activity. targetmol.com The key part of the molecule responsible for this inhibition is believed to be its cyclized tripeptide moiety. nih.govresearchgate.net
Insights from studies on Dihydroergocristine suggest that these ergot alkaloids may also influence critical cellular energy and inflammatory signaling pathways. iiarjournals.org In chemoresistant prostate cancer cells, Dihydroergocristine mesylate (DHECS) was found to modulate the 5'-AMP-activated protein kinase (AMPK) and nuclear factor kappa B (NF-κB) pathways. iiarjournals.orgresearchgate.net
Specifically, DHECS treatment led to an increase in the phosphorylation of AMPK at Thr172, which indicates AMPK activation. iiarjournals.org AMPK acts as a cellular energy sensor and its activation can have tumor-suppressing effects. dovepress.com Concurrently, DHECS significantly inhibited the phosphorylation of NF-κB. iiarjournals.org NF-κB is a key transcriptional factor involved in inflammation and cancer progression, and its inhibition can suppress the expression of anti-apoptotic proteins. iiarjournals.orgdovepress.com This dual action on AMPK and NF-κB pathways may be mediated through dopamine receptors. iiarjournals.org
Table 2: Inferred Enzymatic and Pathway Interactions
| Target | Observed Effect (from Dihydroergocristine) | Mechanism | Reference |
|---|---|---|---|
| γ-Secretase | Inhibition | Direct binding to the enzyme complex, reducing Aβ production. | nih.govtargetmol.com |
| AMPK | Activation | Increased phosphorylation at Thr172. | iiarjournals.org |
| NF-κB | Inhibition | Reduced phosphorylation, inhibiting transcriptional activity. | iiarjournals.org |
The metabolism of this compound, like many xenobiotics, is primarily handled by the Cytochrome P450 (CYP) enzyme superfamily. mdpi.com These enzymes are crucial for Phase I metabolic reactions, which typically involve oxidation to render compounds more water-soluble for excretion. mdpi.com Preclinical data indicates that the biotransformation of this compound occurs through oxidation and the cleavage of the proline ring in its peptide portion. pharmaoffer.com Another metabolic route involves the splitting of the amide bond, which yields dihydrolysergic acid amide. pharmaoffer.com
The specific CYP isoenzymes responsible for metabolizing the majority of common drugs include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. mdpi.com Interactions can arise when this compound is co-administered with other drugs that are either inhibitors or inducers of these enzymes. nih.gov An inhibitor can slow down the metabolism of this compound, potentially leading to increased plasma concentrations, while an inducer can accelerate its metabolism, possibly reducing its efficacy. For example, combining this compound with a known CYP inhibitor like aprepitant (B1667566) could decrease its metabolism, whereas combination with an inducer like betamethasone (B1666872) could increase it.
Influence on AMPK and NF-κB Pathways (Inferred from Dihydroergocristine Research)
Preclinical Pharmacodynamic Investigations in Animal Models
Preclinical studies utilizing various animal models have been instrumental in characterizing the pharmacodynamic properties of this compound. These investigations have revealed a multifaceted mechanism of action, involving interactions with central cardiovascular regulatory centers and peripheral vascular and neural structures.
Central Nervous System Effects in Animal Models
This compound significantly modulates the release and turnover of various neurotransmitters in the central nervous system, including norepinephrine, dopamine, and serotonin. drugbank.comresearchgate.net It has been shown to be a potent inhibitor of stimulation-induced norepinephrine overflow. drugbank.com This action is largely attributed to its agonist activity at presynaptic alpha-2 adrenergic receptors, which function as autoreceptors to inhibit further release of norepinephrine from nerve terminals.
In addition to its effects on the noradrenergic system, this compound and its related compounds interact with dopaminergic and serotonergic receptors. researchgate.net Studies on dihydroergotoxine (B79615), a mixture containing this compound, in aged rats have shown that chronic administration can lead to an increase in enkephalin and thyrotropin-releasing hormone (TRH) receptor binding in the cerebral cortex. These changes are thought to, in turn, influence the function of monoaminergic neurons. Research has also indicated that this compound can influence the metabolism of dopamine and serotonin. plos.org While detailed turnover rate studies for this compound alone are not extensively documented, the broader family of ergoloid mesylates has been proposed to have a dual effect on central monoaminergic systems, compensating for both hyperactivity and deficits. researchgate.net
Vasodilator Center Stimulation
Peripheral Effects in Animal Models
In addition to its central actions, this compound exerts direct effects on the peripheral vasculature and sympathetic nerve endings.
In vitro studies on isolated animal blood vessels have provided detailed insights into the direct vascular effects of this compound. It exhibits a complex interaction with receptors on vascular smooth muscle, leading to both agonistic and antagonistic effects depending on the specific vascular bed and the concentration of the compound. drugbank.com
A key study on isolated canine basilar and femoral arteries demonstrated that this compound acts as a competitive antagonist of norepinephrine. It also potently antagonizes the contractile responses to 5-hydroxytryptamine (5-HT, serotonin). At concentrations slightly higher than those required for its antagonistic effects, this compound can elicit a direct stimulant (contractile) effect on both arterial and venous smooth muscle. drugbank.com The mechanism of this stimulant action appears to differ between arteries and veins.
| Vascular Preparation | Agonist | Effect of this compound | Potency |
|---|---|---|---|
| Canine Basilar Artery | 5-Hydroxytryptamine (5-HT) | Antagonism | Potent |
| Canine Femoral Vein | Noradrenaline (NA) | Competitive Antagonism | Moderate |
This compound possesses potent sympatholytic and adrenolytic properties, which have been demonstrated in various animal models. drugbank.com A sympatholytic action refers to the inhibition of responses to sympathetic nerve stimulation, while an adrenolytic action involves the blockade of the effects of adrenaline (epinephrine).
The sympatholytic effect of this compound is primarily due to its presynaptic action of inhibiting norepinephrine release, as discussed previously, and its postsynaptic alpha-adrenoceptor blocking activity. drugbank.com In pithed rat preparations, where the central nervous system's influence is removed, dihydroergotoxine (containing this compound) has been shown to decrease the tachycardia elicited by stimulation of the cardioaccelerator nerves, an effect that is antagonized by the alpha-2 adrenoceptor blocker yohimbine. This indicates an alpha-2 adrenoceptor agonist effect contributing to the sympatholytic action.
The adrenolytic activity of this compound is characterized by its ability to antagonize the effects of circulating catecholamines like epinephrine (B1671497) and norepinephrine at alpha-adrenoceptors. It has been shown to reduce the pressor response to intravenously administered epinephrine in dogs. bu.edu Studies indicate that this compound acts as a competitive antagonist at alpha-1 adrenoceptors, thereby blocking vasoconstriction induced by agonists like phenylephrine (B352888). mdpi.com This alpha-blocking potency is considered weaker than some of its other ergoloid counterparts.
| Receptor Type | Action | Functional Consequence | Animal Model Evidence |
|---|---|---|---|
| Alpha-1 Adrenoceptor | Antagonist | Inhibition of agonist-induced vasoconstriction (Adrenolytic) | Reduced pressor response to phenylephrine in pithed rats. |
| Alpha-2 Adrenoceptor | Agonist | Inhibition of norepinephrine release (Sympatholytic) | Decreased tachycardia from cardioaccelerator nerve stimulation in pithed rats. |
Vascular Smooth Muscle Modulation
Receptor Binding Studies in Mammalian Brain Preparations
This compound, a dihydrogenated peptide ergot alkaloid, demonstrates a complex and high-affinity interaction with multiple neurotransmitter receptor systems within the mammalian central nervous system. Research using radioligand binding assays on brain membrane preparations from various species, including rats and cattle, has elucidated its profile as a potent ligand for adrenergic, dopaminergic, and serotonergic receptors. nih.gov
Studies show that this compound and its related compounds displace specific radioligands from α-adrenoceptors, dopamine receptors, and serotonin receptors at nanomolar concentrations. This indicates a strong binding affinity for these sites. The interaction is not merely one of simple occupancy; the compound exhibits a mixed agonist-antagonist profile at several of these receptors, contributing to its complex pharmacological effects. nih.gov
Adrenergic Receptor Interactions
In preparations from rat and bovine brains, this compound effectively displaces α-adrenoceptor radioligands such as [3H]rauwolscine, [3H]clonidine, and [3H]WB 4101. Functional tests in rat cerebral occipital cortex slices reveal that it antagonizes both α1- and α2-adrenoceptors. The antagonism at α1-adrenoceptors appears to be non-competitive, while it acts as a competitive antagonist at α2-adrenoceptors. this compound, along with dihydro-alpha-ergokryptine and dihydro-beta-ergokryptine, was found to be equipotent and more potent than dihydroergocristine at these receptors.
Dopaminergic Receptor Interactions
This compound and other ergot alkaloids show significant affinity for both presynaptic and postsynaptic dopamine receptors. nih.gov They compete effectively for the binding of both the agonist ³H-dopamine and the antagonist ³H-haloperidol to membranes from the bovine striatum. nih.gov This competitive binding suggests a mixed agonist-antagonist activity at postsynaptic dopamine receptors. nih.gov Specifically, this compound is known to bind to the D2 dopamine receptor.
Serotonergic and Other Receptor Interactions
The pharmacological action of this compound is also significantly related to its inhibitory effects at serotonin receptors. Like other ergot derivatives, it interacts with both 5-HT1 and 5-HT2 receptor subtypes. Furthermore, studies investigating the broader class of dihydrogenated ergot compounds have revealed high-affinity binding to GABA-A receptor-associated chloride ionophore sites in mouse brain synaptosomes. biocrick.com This interaction is comparable in activity to that of benzodiazepines and barbiturates, suggesting a modulatory role at GABAergic synapses.
The following tables summarize the binding affinities of this compound and related compounds at various receptors, as determined in mammalian brain preparations.
Interactive Data Table: Adrenergic Receptor Binding Profile of Dihydroergotoxine Alkaloids
This table details the antagonistic activity of this compound and related compounds on α-adrenoceptor subtypes in rat cerebral occipital cortex.
| Compound | Receptor Subtype | Activity | Potency Relative to Dihydroergocristine |
| This compound | α1-adrenoceptor | Non-competitive Antagonist | More Potent |
| This compound | α2-adrenoceptor | Competitive Antagonist | More Potent |
| Dihydro-alpha-ergokryptine | α1/α2-adrenoceptors | Antagonist | More Potent |
| Dihydro-beta-ergokryptine | α1/α2-adrenoceptors | Antagonist | More Potent |
| Dihydroergocristine | α1/α2-adrenoceptors | Antagonist | Base Potency |
Data sourced from functional tests measuring inhibition of noradrenaline-stimulated cAMP formation (α1) and facilitation of electrically evoked noradrenaline release (α2).
Interactive Data Table: General Monoaminergic Receptor Binding
This table provides an overview of the receptor families that this compound interacts with in the central nervous system.
| Receptor Family | Specific Receptors/Subtypes | Type of Interaction | Binding Affinity |
| Adrenergic Receptors | α1, α2 | Antagonist (Mixed competitive/non-competitive) | High (nM range) |
| Dopamine Receptors | D2, Presynaptic & Postsynaptic sites | Mixed Agonist/Antagonist | High |
| Serotonin Receptors | 5-HT1, 5-HT2 | Antagonist/Inhibitory | High |
| GABA-A Receptors | Chloride Ionophore Site | Allosteric Modulator | High |
This summary is based on findings from multiple radioligand displacement and functional studies. nih.gov
Structure Activity Relationship Sar Studies and Molecular Design
Structural Determinants of Receptor Affinity and Selectivity
Dihydroergocornine is a semi-synthetic hydrogenated ergot alkaloid belonging to the ergopeptine group. Its complex interaction with various neurotransmitter receptors is governed by specific structural motifs. The fundamental ergoline (B1233604) ring system, a tetracyclic structure, bears a strong resemblance to endogenous neurotransmitters such as serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862). mdpi.com This structural mimicry is the primary reason for its broad receptor activity, allowing it to bind to serotonergic, dopaminergic, and adrenergic receptors. mdpi.com
The affinity and selectivity of this compound are determined by several key structural features:
The Ergoline Nucleus: This core structure is the essential pharmacophore for receptor recognition.
The Peptide Moiety: As an ergopeptine, this compound possesses a cyclic tripeptide side chain attached at the C-8 position of the ergoline ring. This bulky substituent significantly influences its binding characteristics. Studies comparing ergopeptines with simpler ergoline amides show that the peptide portion leads to different interactions with receptors like the dopamine D2 receptor. Ergopeptines, including this compound, tend to exhibit binding patterns characteristic of antagonists, such as competition curves that are monophasic and insensitive to guanine (B1146940) nucleotides.
Hydrogenation at C9-C10: The saturation of the double bond between carbons 9 and 10 of the D-ring is the defining feature of dihydrogenated ergot alkaloids. researchgate.net This modification reduces the planarity of the ring system, which in turn alters the receptor binding profile. Generally, this hydrogenation decreases agonist activity at serotonin receptors (reducing vasoconstrictor effects) and enhances antagonist activity at alpha-adrenergic receptors compared to its unsaturated counterpart, ergocornine (B135324). researchgate.netdrugbank.com
This compound's interaction with major receptor families can be summarized as follows:
Dopamine Receptors: The ergoline ring's similarity to the dopamine molecule is the basis for its affinity. wikipedia.org It interacts with D2-like receptors, but its ergopeptine structure results in binding kinetics that can differ from simple dopamine agonists.
Adrenergic Receptors: It acts as a potent antagonist at α-adrenergic receptors. drugbank.comdrugbank.com This activity is significantly influenced by the hydrogenated D-ring.
Serotonin Receptors: The compound interacts with multiple serotonin (5-HT) receptor subtypes. researchgate.net The nature of this interaction (agonist vs. antagonist) is highly dependent on the specific receptor subtype and is modulated by the peptide moiety and the hydrogenated ergoline core.
| Structural Feature | Influence on Receptor Interaction | Primary Receptor Families Affected |
|---|---|---|
| Ergoline Ring System | Core pharmacophore; mimics endogenous neurotransmitters. mdpi.com | Dopaminergic, Adrenergic, Serotonergic |
| Cyclic Peptide Moiety | Modulates binding kinetics; often confers antagonist-like binding characteristics. | Dopaminergic (D2) |
| C9-C10 Hydrogenation | Alters ring conformation; enhances α-adrenergic antagonism and reduces 5-HT agonism. researchgate.net | Adrenergic, Serotonergic |
| Peptide Amino Acid Residues (Isopropyl groups) | Fine-tunes binding pocket fit and specificity. | Dopaminergic, Adrenergic, Serotonergic |
Influence of Chemical Modifications on Biological Activity
Chemical modifications of the basic ergot alkaloid structure are a key strategy to modulate biological activity, aiming to enhance therapeutic effects while minimizing undesirable ones. For this compound, several modifications are central to its activity profile.
The most significant modification is the hydrogenation of the C9-C10 double bond . This single chemical step, which converts ergocornine to this compound, profoundly alters its pharmacological properties. The resulting conformational change is largely responsible for the shift from potent vasoconstrictor (a characteristic of unsaturated ergots like ergotamine) to a compound with more pronounced α-adrenergic blocking activity. researchgate.net
Other influential modifications in the broader ergot alkaloid class provide context for this compound's SAR:
Halogenation: Although not present in this compound, the addition of a halogen atom, such as in Bromocriptine (B1667881) (a 2-bromo derivative), has been shown to increase affinity for D2 dopamine receptors. wikipedia.org This demonstrates the sensitivity of the ergoline scaffold to substitution at various positions.
Salt Formation: this compound is often prepared as a methanesulfonate (B1217627) (mesylate) salt, as part of the mixture known as ergoloid mesylates. This modification is primarily used to improve the compound's pharmaceutical properties, such as solubility and stability, without altering its intrinsic receptor-binding characteristics.
| Chemical Modification | Example Compound(s) | Impact on Biological Activity |
|---|---|---|
| Hydrogenation (C9-C10) | This compound, Dihydroergotamine (B1670595) | Increases α-adrenergic antagonist activity; reduces vasoconstriction. researchgate.net |
| Hydroxylation (Metabolic) | 8'-hydroxy-dihydroergocristine | Creates active metabolites that contribute to the pharmacological profile. drugbank.comresearchgate.net |
| Halogenation (e.g., Bromination) | Bromocriptine | Can increase affinity for specific receptors, such as the D2 dopamine receptor. wikipedia.org |
| Methanesulfonation (Salt Formation) | Ergoloid Mesylates | Improves pharmaceutical properties like solubility and stability. |
Comparative SAR within Ergot Alkaloid Derivatives
Analyzing this compound in the context of other ergot alkaloids provides a clearer understanding of its unique structure-activity profile.
Dihydrogenated vs. Unsaturated Ergot Alkaloids: The primary point of comparison is between dihydrogenated ergots (e.g., this compound, Dihydroergocristine) and their natural, unsaturated precursors (e.g., ergocornine, ergocristine). Saturation of the 9,10-double bond is the key differentiator. This structural change consistently leads to a reduction in partial agonist activity at 5-HT receptors and a lower potential for vasoconstriction. researchgate.net Simultaneously, it enhances the affinity for and antagonist activity at α-adrenergic receptors. drugbank.com
Ergopeptines vs. Ergoamides: this compound is an ergopeptine, defined by its complex cyclopeptide side chain. This class contrasts with the simpler ergoamides, such as ergometrine, which have an amino alcohol substituent. mdpi.com The peptide moiety confers a distinct pharmacological signature. For instance, at the D2 dopamine receptor, ergopeptines like this compound and dihydroergocryptine (B134457) exhibit binding characteristics that mimic antagonists (monophasic, guanine nucleotide-insensitive), whereas simpler ergolines often display agonist-like binding properties (heterogeneous, guanine nucleotide-sensitive).
Within the Dihydro-ergopeptine Group: this compound is a component of ergoloid mesylates, a mixture that also includes dihydroergocristine (B93913) and dihydroergocryptine (in both alpha and beta forms). wikipedia.org These compounds share the same hydrogenated ergoline core but differ in the amino acid composition of their peptide side chains.
This compound: Valine, Leucine, Valine (contains two isopropyl groups from Valine).
Dihydroergocristine: Valine, Leucine, Phenylalanine.
Dihydroergocryptine: Valine, Leucine, Isoleucine/Leucine. These subtle variations in the side chains are sufficient to create distinct pharmacological profiles for each component, affecting their relative affinities for the spectrum of dopaminergic, serotonergic, and adrenergic receptors.
Computational Approaches to Ligand-Target Interactions
To elucidate the complex interactions between this compound and its receptors at an atomic level, computational chemistry methods have become indispensable tools. These in silico techniques complement experimental data, providing detailed insights into the structural basis of the compound's activity. researchgate.net
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to its receptor target. For this compound and related ergot alkaloids, docking simulations are used to model their binding poses within the transmembrane helices of GPCRs like dopamine and serotonin receptors. researchgate.netjmb.or.kr
Studies have shown that the binding pocket for these receptors is typically formed by residues from several transmembrane helices (TMs), often TM3, TM5, TM6, and TM7. Docking simulations can predict key interactions, such as hydrogen bonds or hydrophobic contacts, between the functional groups of this compound and specific amino acid residues in the receptor. This information helps explain why certain structural features, like the peptide moiety or the hydrogenated D-ring, are critical for affinity and selectivity. researchgate.net
Virtual screening uses these docking principles on a large scale to test vast libraries of compounds against a biological target, though its direct application to this compound itself is less common than its use in discovering new ligands based on known SAR.
Following molecular docking or from experimentally determined crystal structures, Protein-Ligand Interaction Profiling (PLIP) is employed. nih.gov This method provides a detailed, automated analysis and visualization of the non-covalent interactions that stabilize the ligand in the receptor's binding site. amazonaws.com
A PLIP analysis for a this compound-receptor complex would identify and categorize all significant interactions, including:
Hydrogen Bonds: Between hydrogen bond donors/acceptors on the ligand and receptor.
Hydrophobic Contacts: Involving the non-polar regions of the ligand, such as the isopropyl groups and parts of the ergoline ring.
π-Stacking: Between aromatic rings in the receptor (e.g., Phenylalanine, Tyrosine) and the indole (B1671886) portion of the ergoline nucleus.
Salt Bridges: Ionic interactions between charged groups, if present.
Water-Bridged Hydrogen Bonds: Where a water molecule mediates a hydrogen bond between the ligand and protein. nih.gov
By generating a detailed interaction fingerprint, PLIP allows researchers to understand precisely how this compound is anchored within the binding pocket and provides a rational basis for designing new derivatives with altered affinity or selectivity.
Synthetic Chemistry and Derivatization Research
Semisynthetic Origin and Hydrogenation Processes
Dihydroergocornine is a semisynthetic derivative of the naturally occurring ergot alkaloid, ergocornine (B135324). drugbank.comechemi.com Ergot alkaloids are produced by various fungi, most notably species of the genus Claviceps, with Claviceps purpurea being a primary source for the industrial production of precursors. evitachem.comnih.gov This fungus can be cultivated through parasitic growth on rye plants or via saprophytic submerged fermentation processes in bioreactors to yield a mixture of ergot alkaloids.
The direct precursor to this compound is ergocornine, which is isolated from this fungal source. pharmaoffer.com The transformation from the natural alkaloid to its dihydro-derivative is achieved through a specific chemical reduction process known as hydrogenation. evitachem.comnih.gov This process targets the C9-C10 double bond within the lysergic acid moiety of the ergoline (B1233604) ring structure. echemi.comnih.gov Saturation of this bond alters the molecule's conformational structure and its pharmacological profile.
The hydrogenation reaction is a cornerstone of the semisynthetic production of several pharmaceutically relevant ergot derivatives. karger.com It is typically performed using hydrogen gas in the presence of a metal catalyst. evitachem.com Research and industrial processes have established palladium on carbon (Pd/C) as an effective catalyst for this transformation. evitachem.com The process yields this compound, which is often produced as part of a mixture of dihydrogenated ergot alkaloids known as dihydroergotoxine (B79615) or ergoloid mesylates. drugbank.com
| Parameter | Description | Reference |
|---|---|---|
| Natural Precursor | Ergocornine | pharmaoffer.com |
| Biological Source | Fungus Claviceps purpurea | evitachem.comnih.gov |
| Key Transformation | Catalytic Hydrogenation | evitachem.com |
| Reaction Site | C9-C10 double bond of the ergoline ring | echemi.comnih.gov |
| Common Catalyst | Palladium on carbon (Pd/C) | evitachem.com |
| Final Product | This compound | nih.gov |
Chemical Transformation Pathways to this compound
The primary chemical transformation pathway to this compound is the selective hydrogenation of its parent compound, ergocornine. drugbank.comechemi.com This reaction converts ergocornine into this compound by replacing the double bond between positions 9 and 10 of the ergoline nucleus with a single bond. nih.gov
The process begins with the extraction and purification of ergot alkaloids from cultures of Claviceps purpurea. evitachem.com Strains of this fungus are often selected or specifically developed for their ability to produce high yields of certain alkaloids, such as a mixture enriched in ergocornine and β-ergocryptine. Once isolated, the ergocornine is subjected to catalytic hydrogenation. This reduction is a stereospecific reaction, yielding the 9,10α-dihydro derivative. nih.gov
Fermentation: Cultivation of a selected Claviceps purpurea strain to produce ergot alkaloids, including ergocornine.
Extraction and Isolation: Separation and purification of ergocornine from the fermentation broth or fungal sclerotia.
Hydrogenation: The isolated ergocornine is dissolved in a suitable solvent and reacted with hydrogen gas over a catalyst, such as palladium on carbon, to saturate the C9-C10 double bond. evitachem.com
Purification: The resulting this compound is isolated from the reaction mixture and purified. It may then be converted into a salt form, such as a mesylate or esilate, to improve its stability or solubility. evitachem.com
This semisynthetic approach is crucial because the direct total synthesis of complex ergopeptines like this compound is exceptionally challenging and not economically viable for large-scale production. karger.com The fermentation process provides the complex ergoline-peptide scaffold, which is then chemically modified to yield the final product.
Design and Synthesis of this compound Analogs and Derivatives
Research into this compound has also included the design and synthesis of various analogs and derivatives to modify its physicochemical properties and biological activity. These modifications typically involve altering functional groups on the core this compound structure.
A common derivatization strategy involves the formation of salts to enhance properties like solubility and stability for pharmaceutical applications.
This compound esilate: Also known as this compound ethanesulfonate (B1225610), this synthetic derivative is created by introducing an ethanesulfonate moiety. This salt form is designed to have improved solubility and stability.
This compound mesylate: This derivative is the methanesulfonate (B1217627) salt of this compound. researchgate.net It is a component of co-dergocrine mesylate (ergoloid mesylates), which is a mixture of the mesylated salts of this compound, dihydroergocristine (B93913), and dihydroergocryptine (B134457). researchgate.netrsc.org
Other synthetic modifications have been explored through metabolic and electrochemical studies. These investigations reveal potential pathways for creating new analogs:
Hydroxylated Derivatives: In vitro studies using rat and bovine liver microsomes have identified hydroxylated metabolites, such as hydroxy-dihydroergocornine, as major biotransformation products. nih.govresearchgate.net These derivatives can also be generated using electrochemical oxidation methods, which simulate metabolic pathways and can be used to produce various hydroxylated species for further study. researchgate.net
Metabolic Cleavage Products: The biotransformation of this compound can also occur through the cleavage of the proline in the peptide portion or the splitting of the amide bond, which yields dihydrolysergic acid amide. pharmaoffer.comdrugbank.com These metabolic pathways highlight potential synthetic routes to create simplified analogs of the parent compound.
| Derivative/Analog | Type of Modification | Purpose/Origin of Synthesis | Reference |
|---|---|---|---|
| This compound esilate | Ethanesulfonate salt formation | Enhance solubility and stability | |
| This compound mesylate | Methanesulfonate salt formation | Component of co-dergocrine mesylate mixture | researchgate.net |
| Hydroxy-dihydroergocornine | Hydroxylation | Identified as a major metabolite; can be produced via electrochemical oxidation | nih.govresearchgate.netresearchgate.net |
| Dihydrolysergic acid amide | Amide bond cleavage | Product of metabolic breakdown | pharmaoffer.comdrugbank.com |
Biosynthetic Pathways and Metabolic Engineering Approaches in Fungi (General Ergot Alkaloids Context)
This compound is derived from ergocornine, an ergopeptine whose synthesis in fungi is a complex multistep process. The biosynthesis of all ergot alkaloids originates from the amino acid L-tryptophan and the isoprenoid donor dimethylallyl pyrophosphate (DMAPP). rsc.org The genetic blueprint for this pathway is encoded by a cluster of genes known as the ergot alkaloid synthesis (eas) gene cluster.
The pathway can be broadly divided into several stages:
Formation of the Ergoline Ring: The initial committed step is the prenylation of L-tryptophan by the enzyme dimethylallyltryptophan synthase (DmaW), which is often the rate-limiting step in the pathway. rsc.org A series of subsequent enzymatic reactions catalyzed by products of the eas genes (e.g., EasF, EasE, EasC, EasD) leads to the formation of the first tetracyclic ergoline intermediate, chanoclavine-I.
Synthesis of D-Lysergic Acid: From the branch point intermediate chanoclavine-I-aldehyde, the pathway proceeds to D-lysergic acid. This involves enzymes such as CloA, a P450 monooxygenase that converts elymoclavine (B1202758) to paspalic acid, which then isomerizes to D-lysergic acid. rsc.org
Formation of Ergopeptines: D-lysergic acid is the precursor for complex ergopeptines like ergocornine. Its activation is catalyzed by lysergyl peptide synthetases (LPS), which are large non-ribosomal peptide synthetase (NRPS) enzymes. The genes lpsA, lpsB, and lpsC are involved in assembling the cyclic tripeptide moiety and attaching it to D-lysergic acid to form the final ergopeptine structure.
Given the pharmaceutical importance and low yields from natural sources, significant research has focused on the metabolic engineering of fungi to enhance the production of ergot alkaloids. Strategies include:
Overexpression of Key Genes: In Claviceps purpurea, the overexpression of the dmaW gene (encoding the rate-limiting enzyme) and a mutated trpE gene (to overcome feedback inhibition by tryptophan) has led to a significant increase in total ergot alkaloid production in submerged cultures.
Heterologous Expression: The entire biosynthetic pathway or parts of it have been reconstructed in more tractable fungal hosts, such as Aspergillus nidulans, or in yeast like Saccharomyces cerevisiae. This approach allows for the production of specific alkaloids like D-lysergic acid without the complex mixture produced by Claviceps and facilitates pathway optimization.
Pathway Blockage: By knocking out specific genes, the metabolic flux can be redirected toward a desired intermediate. For instance, knocking out the lpsB gene in the fungus Metarhizium brunneum has been used to accumulate dihydrolysergic acid.
These bioengineering efforts aim to create efficient and controllable "cell factories" for the sustainable production of key ergot alkaloid precursors required for the semisynthesis of compounds like this compound.
| Gene | Enzyme | Function in Pathway | Reference |
|---|---|---|---|
| dmaW (fgaPT2) | Dimethylallyltryptophan synthase (DMATS) | Catalyzes the first committed and rate-limiting step: prenylation of L-tryptophan. | rsc.org |
| easF (fgaMT) | N-methyltransferase | Methylates the amino group of 4-dimethylallyltryptophan. | |
| easE, easC | Oxidoreductase, Catalase | Involved in the formation of the C ring to produce chanoclavine-I. | |
| cloA | P450 monooxygenase | Oxidizes elymoclavine to paspalic acid, a precursor to D-lysergic acid. | rsc.org |
| lpsA, lpsB, lpsC | Lysergyl peptide synthetases (NRPS) | Assemble and cyclize the tripeptide chain and attach it to D-lysergic acid to form ergopeptines. |
Metabolism and Biotransformation Research Preclinical Focus
Pathways of Biotransformation
The biotransformation of dihydroergocornine proceeds through several key reaction types that target the peptide portion of the molecule. pharmaoffer.com These pathways are crucial for the detoxification and elimination of the compound from the body.
Oxidation stands out as a primary metabolic route for this compound. pharmaoffer.com This process, catalyzed by enzymes within the liver microsomes, involves the addition of hydroxyl groups to the molecule. researchgate.net These hydroxylation reactions increase the water solubility of the compound, facilitating its eventual excretion.
A significant biotransformation step involves the cleavage of the proline ring within the peptide side chain of this compound. pharmaoffer.com Proline, a unique amino acid with a cyclic structure, is a key component of the tripeptide moiety of many ergot alkaloids. ird.frnih.gov Its cleavage represents a critical step in the breakdown of the complex peptide structure.
The metabolic process also includes the splitting of the amide bond that links the lysergic acid portion of the molecule to the peptide moiety. pharmaoffer.com This cleavage results in the formation of dihydrolysergic acid amide, effectively separating the core alkaloid structure from its peptide side chain.
Cleavage of Proline Moiety
Identification and Characterization of Metabolites in Preclinical Models
Preclinical studies have successfully identified and characterized several key metabolites of this compound, providing valuable insights into its metabolic fate. These investigations have largely relied on advanced analytical techniques such as mass spectrometry to analyze the products formed in in vitro systems. researchgate.netresearchgate.net
A pivotal study involving the incubation of dihydroergotoxine (B79615), a mixture containing this compound, with rat and bovine liver microsomes led to the identification of major metabolites. researchgate.net Among these, hydroxy-dihydroergocornine was identified based on molecular mass measurements. researchgate.net This finding directly confirms the significance of hydroxylation as a primary metabolic pathway in these preclinical models. researchgate.net
Table 1: Identified Metabolites of this compound in Preclinical Models
| Metabolite Name | Preclinical Model | Method of Identification | Key Finding |
| Hydroxy-dihydroergocornine | Rat and Bovine Liver Microsomes | Time-of-flight mass spectrometry | Major metabolite identified, confirming the importance of oxidation. researchgate.net |
A consistent and crucial finding across multiple studies is that despite the significant modifications to the peptide side chain, the derivative metabolites of this compound retain the essential ring structure of the ergot alkaloid. pharmaoffer.com This indicates that the core ergoline (B1233604) structure is relatively stable and resistant to metabolic breakdown, with the primary biotransformation activities concentrated on the peptide portion of the molecule.
Hydroxy-dihydroergocornine Identification in Rat and Bovine Liver Microsomes
Comparative Metabolic Profiles with other Dihydroergotoxine Components
This compound is one of the three primary dihydrogenated ergot alkaloids that constitute dihydroergotoxine, the other two being dihydroergocristine (B93913) and dihydroergocryptine (B134457). wikipedia.org Preclinical research into the metabolism and biotransformation of this compound is often conducted in the context of this mixture. These studies are crucial for understanding the metabolic fate of the individual components and for selecting appropriate animal models for toxicological assessments.
In vitro investigations using rat and bovine liver microsomes have been instrumental in elucidating the primary metabolic pathways. When dihydroergotoxine was incubated with these liver preparations, the principal metabolites identified for all three components were products of hydroxylation. Specifically, mass spectrometry analysis identified hydroxy-dihydroergocornine, hydroxy-dihydroergocristine, and hydroxy-dihydroergocryptine as the major resulting metabolites. This indicates a common and significant metabolic route for these structurally related compounds in preclinical models. Further research suggests the involvement of the cytochrome P450 enzyme system, particularly CYP3A4, in the metabolism of these alkaloids. drugbank.comdrugbank.com
Beyond simple hydroxylation, the biotransformation of this compound also involves other reactions. These include the oxidation and subsequent cleavage of the proline ring within the peptide part of the molecule. drugbank.comnih.gov Another identified metabolic process is the splitting of the amide bond, which results in the formation of dihydrolysergic acid amide. drugbank.comnih.gov
Preliminary pharmacokinetic data from a study involving a human volunteer align with the findings from preclinical in vitro models. After administration of dihydroergotoxine mesylate, both the parent compounds and their hydroxylated metabolites were monitored in the plasma. The results showed that the peak plasma concentrations (Cmax) of the hydroxy-metabolites were substantially higher—by an order of magnitude—than those of the parent compounds. This suggests rapid and extensive metabolism following absorption. drugbank.com
Among the metabolites, hydroxy-dihydroergocornine exhibited the highest peak plasma concentration, indicating it is a major metabolite of the dihydroergotoxine mixture in humans.
The following table summarizes the comparative peak plasma concentrations of the dihydroergotoxine components and their primary metabolites observed in the aforementioned human study.
Table 1: Comparative Peak Plasma Concentrations (Cmax) of Dihydroergotoxine Components and Their Hydroxy-Metabolites
| Compound | Parent Drug Cmax (µg/L) | Hydroxy-Metabolite Cmax (µg/L) |
|---|---|---|
| This compound | ~0.04 | 0.98 |
| Dihydroergocryptine | ~0.04 | 0.53 |
| Dihydroergocristine | ~0.04 | 0.30 |
Data derived from a preliminary study in a single human volunteer.
This comparative metabolic profile, established through preclinical research, demonstrates that this compound, dihydroergocristine, and dihydroergocryptine undergo similar primary biotransformation pathways, with hydroxylation being a key step leading to major metabolites. drugbank.com
Compound Name Reference
| Compound Name |
|---|
| This compound |
| Dihydroergocristine |
| Dihydroergocryptine |
| Dihydroergotoxine |
| Dihydrolysergic acid amide |
| Hydroxy-dihydroergocornine |
| Hydroxy-dihydroergocristine |
Analytical Methodologies for Dihydroergocornine Research
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to the analysis of dihydroergocornine, enabling its separation from other related ergot alkaloids and formulation excipients. mdpi.com The choice of chromatographic technique is often dictated by the complexity of the sample matrix and the required level of sensitivity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of this compound. mdpi.com It offers high resolution and sensitivity, making it suitable for analyzing pharmaceutical preparations and biological samples. mdpi.com
A key advantage of HPLC is its ability to separate the individual components of dihydroergotoxine (B79615), a mixture containing this compound, dihydroergocristine (B93913), and both α- and β-dihydroergocryptine. Reversed-phase chromatography is the most common approach, utilizing a non-polar stationary phase and a polar mobile phase. Mobile phases often consist of acetonitrile (B52724) or methanol (B129727) mixed with aqueous buffers, such as ammonium (B1175870) carbonate or acetate, to maintain an alkaline pH which enhances the stability and separation of the alkaloids. Both isocratic and gradient elution methods can be employed to achieve optimal separation.
Fluorescence detection is frequently used in conjunction with HPLC for the determination of this compound and related compounds due to the natural fluorescence of many ergot alkaloids, which provides high sensitivity.
Table 1: Example of HPLC Parameters for Dihydroergotoxine Analysis
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., Shimadzu shim-pack VP-ODS, 150 mm x 2.0 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of 0.1% formic acid and methanol (48:52, v/v) or a gradient of aqueous buffer (e.g., 5 mM ammonium acetate, pH 4.8) and methanol. researchgate.net |
| Flow Rate | Typically around 0.6 mL/min. |
| Detection | Fluorescence or Mass Spectrometry (MS). |
| Injection Volume | 20 µL. |
This table presents a generalized example of HPLC conditions. Specific parameters may vary depending on the exact analytical requirements.
Thin-Layer Chromatography (TLC) for Dihydroalkaloids
Thin-Layer Chromatography (TLC) serves as a versatile and cost-effective method for the qualitative and semi-quantitative analysis of dihydroalkaloids. merckmillipore.com It is particularly useful for rapid screening, purity checks, and monitoring the progress of chemical reactions. mdpi.comlibretexts.org
In TLC, a sample is spotted onto a plate coated with a thin layer of an adsorbent material, such as silica (B1680970) gel or alumina (B75360) (the stationary phase). The plate is then placed in a developing chamber containing a suitable solvent system (the mobile phase). The separation of components is achieved based on their differential affinities for the stationary and mobile phases as the solvent moves up the plate by capillary action.
For dihydroalkaloids, various solvent systems can be employed to achieve separation. The separated compounds can be visualized under UV light, as many ergot alkaloids exhibit fluorescence. libretexts.org The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used for identification purposes. libretexts.org Combining TLC with mass spectrometry (TLC-MS) can provide definitive structural identification of the separated compounds. mdpi.com
Spectroscopic and Spectrometric Methods
Spectroscopic and spectrometric techniques are indispensable for the structural elucidation, identification, and quantification of this compound. These methods are often coupled with chromatographic techniques to provide comprehensive analytical data.
Mass Spectrometry (MS) for Identification and Quantification
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. ojp.gov It is highly sensitive and specific, making it an essential tool for the definitive identification and quantification of this compound, even at trace levels in complex biological matrices like plasma.
When coupled with liquid chromatography (LC-MS or LC-MS/MS), it provides a robust method for analyzing dihydroergotoxine and its individual components. In a typical LC-MS/MS setup, after chromatographic separation, the analyte is ionized, commonly using electrospray ionization (ESI). researchgate.net The resulting ions are then separated in the mass spectrometer. For quantification, tandem mass spectrometry (MS/MS) is often used in the multiple reaction monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This provides a high degree of selectivity and sensitivity.
For instance, in the analysis of dihydroergotoxine in human plasma, a precursor ion for this compound would be selected and fragmented, and a characteristic product ion would be detected and quantified. This method has been successfully applied to pharmacokinetic studies.
Table 2: Example of Mass Spectrometry Parameters for Dihydroergotoxine Analysis
| Parameter | Condition |
| Ionization Source | Electrospray Ionization (ESI), positive ion mode. |
| Analysis Mode | Multiple Reaction Monitoring (MRM). |
| Precursor Ion (this compound) | Specific m/z value selected for fragmentation. |
| Product Ion (this compound) | Specific m/z value monitored for quantification. |
This table illustrates typical MS parameters. The exact mass-to-charge ratios for precursor and product ions are specific to the molecule and the instrument used.
Fluorodensitometry for Dihydroalkaloids
Fluorodensitometry is a quantitative method that can be applied after the separation of dihydroalkaloids by thin-layer chromatography. This technique takes advantage of the native fluorescence of many ergot alkaloids, including this compound. After the chromatographic development, the TLC plate is scanned with a densitometer that excites the separated spots with a specific wavelength of light and measures the intensity of the emitted fluorescence. The fluorescence intensity is proportional to the amount of the compound present in the spot, allowing for quantification. This method offers good sensitivity for fluorescent compounds.
Absorption and Excitation Spectra Analysis
The analysis of absorption and excitation spectra provides valuable information about the electronic structure of this compound and is foundational to other spectroscopic techniques like fluorescence.
Absorption Spectra : An absorption spectrum is obtained using a spectrophotometer and shows how the absorbance of a substance varies with the wavelength of incident light. This spectrum is characteristic of a molecule and can be used for identification and quantification based on Beer-Lambert's law.
Excitation Spectra : An excitation spectrum is measured with a spectrofluorometer. For this measurement, the emission wavelength is fixed at a known fluorescence maximum of the compound, and the excitation wavelength is scanned. libretexts.org The resulting spectrum plots fluorescence intensity versus the excitation wavelength. Theoretically, for a pure compound, the excitation spectrum should be identical to its absorption spectrum. This provides a way to confirm the identity of a fluorescent compound and to select the optimal excitation wavelength for fluorescence-based quantification methods.
Analysis of these spectra is crucial for methods like HPLC with fluorescence detection and fluorodensitometry, ensuring that the optimal wavelengths for excitation and emission are used to maximize sensitivity and selectivity.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy (General Analytical Chemistry Context)
In the analytical chemistry of complex organic molecules such as this compound, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for structural elucidation and identification. wikipedia.orgwikipedia.org
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. libretexts.org It provides detailed information about the structure, dynamics, and chemical environment of molecules. wikipedia.org The principle involves placing a sample in a strong, constant magnetic field and perturbing the alignment of nuclear spins with a radio-frequency pulse. wikipedia.org The subsequent emission of electromagnetic waves by the nuclei is detected and analyzed. wikipedia.org For organic compounds like this compound, ¹H (proton) and ¹³C (carbon-13) NMR are the most common types used. wikipedia.org
The NMR spectrum provides key information through several parameters:
Chemical Shift (δ): The position of an NMR signal indicates the electronic environment of a nucleus. wikipedia.orglibretexts.org This allows for the differentiation of various functional groups within the molecule. wikipedia.org
Peak Splitting (Spin-Spin Coupling): This phenomenon provides information about the connectivity of atoms, revealing which nuclei are adjacent to one another within the molecular structure. libretexts.org
Integration: The area under an NMR peak is proportional to the number of nuclei it represents, aiding in quantitative analysis.
NMR spectra are unique and characteristic for individual compounds, making the technique a primary method for identifying molecular structures. wikipedia.org High-field NMR instruments offer greater sensitivity and resolution, which is crucial for analyzing complex structures like that of this compound. wikipedia.org
Infrared (IR) Spectroscopy is a rapid and versatile analytical method that measures the interaction of infrared radiation with matter through absorption, emission, or reflection. wikipedia.org It is primarily used to identify the functional groups present in a molecule. libretexts.org The technique works by passing a beam of infrared light through a sample; the bonds within the molecules vibrate at specific frequencies. When the frequency of the IR radiation matches the vibrational frequency of a bond, absorption occurs. wikipedia.org An IR spectrum is a plot of this absorption versus the frequency (or wavenumber) of the light. wikipedia.orglibretexts.org
Different types of bonds (e.g., C=O, N-H, O-H) and functional groups absorb infrared radiation at characteristic frequencies. This allows chemists to identify which functional groups are present in a sample. libretexts.org While IR spectroscopy is excellent for identifying functional groups and can be used to detect impurities, it typically does not provide the complete structural information that NMR does. A common and advanced form of this technique is Fourier Transform Infrared (FTIR) spectroscopy, which is widely used in the pharmaceutical industry for its speed and accuracy. libretexts.org
Together, NMR and IR spectroscopy provide complementary information that is crucial for the unambiguous identification and structural analysis of this compound. wikipedia.org
Quantitative and Qualitative Analytical Approaches
The analysis of this compound, an ergot alkaloid, involves both qualitative methods to confirm its presence and quantitative methods to determine its concentration in a sample. researchgate.netslideshare.net A variety of analytical techniques are employed for this purpose, often combining separation and detection methods for enhanced specificity and sensitivity. numberanalytics.com
Qualitative Analysis
The primary goal of qualitative analysis is to identify this compound and distinguish it from other related alkaloids or impurities.
Chromatographic Techniques: Methods like High-Performance Liquid Chromatography (HPLC) are used to separate this compound from other components in a mixture. researchgate.net The retention time—the time it takes for the compound to pass through the chromatographic column—serves as a qualitative indicator.
Spectroscopic Techniques: Mass Spectrometry (MS), often coupled with a chromatographic system (e.g., LC-MS), provides a mass-to-charge ratio that is highly specific to the molecule, confirming its identity. numberanalytics.com NMR and IR spectroscopy, as detailed previously, are also used to identify the compound based on its unique spectral fingerprint corresponding to its molecular structure and functional groups. wikipedia.org
Quantitative Analysis
Quantitative analysis aims to measure the precise amount of this compound in a sample. This is critical in pharmaceutical formulations and research.
Chromatography with UV/Vis or MS Detection: HPLC with Ultraviolet-Visible (UV/Vis) detection is a common method for quantification. The area of the chromatographic peak corresponding to this compound is proportional to its concentration. For greater sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem Mass Spectrometry (LC-MS/MS) is the method of choice. numberanalytics.comresearchgate.net
Quantitative NMR (qNMR): NMR spectroscopy can also be used for quantification. researchgate.net By comparing the integral of a specific this compound signal to that of a known amount of an internal standard, the concentration of the analyte can be accurately determined. Studies have shown that qNMR can be as accurate and precise as chromatographic methods for the analysis of ergot alkaloids. researchgate.net
The table below summarizes the common analytical approaches for this compound.
| Analytical Approach | Technique | Purpose | Key Findings/Application |
| Qualitative | High-Performance Liquid Chromatography (HPLC) | Identification | Separation from other alkaloids based on retention time. researchgate.net |
| Mass Spectrometry (MS) | Structural Confirmation | Provides specific mass-to-charge ratio for molecular identification. | |
| Infrared (IR) Spectroscopy | Functional Group ID | Identifies characteristic functional groups within the molecule. libretexts.org | |
| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | Provides a unique spectral fingerprint for unambiguous identification. wikipedia.org | |
| Quantitative | HPLC with UV/Vis Detection | Quantification | Measures concentration based on peak area; widely used in pharmaceutical analysis. researchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | High-Sensitivity Quantification | Preferred method for complex samples due to high selectivity and sensitivity. numberanalytics.comresearchgate.net | |
| Quantitative NMR (qNMR) | Absolute Quantification | Determines concentration by comparing signals to an internal standard; offers high accuracy. researchgate.net |
Bioanalytical Method Development for Preclinical Samples
Bioanalytical method development for preclinical samples is the process of creating and validating procedures for the quantitative determination of a drug, such as this compound, and its metabolites in biological fluids and tissues. researchgate.net This is a critical component of drug discovery and development, providing essential data for pharmacokinetic and toxicokinetic studies. The method of choice for modern bioanalysis is typically Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. researchgate.net
The development process involves several key stages:
Understanding the Analyte and Matrix: Before development begins, it is important to understand the physicochemical properties of this compound, its expected metabolism, and the nature of the biological matrix (e.g., plasma, urine, tissue homogenate).
Sample Preparation: This is a crucial step to remove interferences from the biological matrix that could suppress or enhance the analyte signal. The goal is to isolate and concentrate the analyte. Common techniques include:
Protein Precipitation (PPT): A simple method where a solvent is added to precipitate proteins, which are then removed by centrifugation.
Liquid-Liquid Extraction (LLE): The analyte is partitioned between the aqueous biological sample and an immiscible organic solvent. researchgate.net
Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent. researchgate.net
Chromatographic and Mass Spectrometric Conditions: The LC-MS/MS system is optimized to achieve reliable separation and detection. This includes selecting the appropriate LC column, mobile phase, and flow rate to ensure a good peak shape and separation from metabolites and matrix components. Mass spectrometer parameters are tuned to maximize the signal for this compound and a suitable internal standard.
Method Validation: Once the method is developed, it must undergo a full validation to demonstrate its reliability and suitability for its intended purpose. Validation is performed according to guidelines from regulatory agencies and typically assesses the following parameters:
| Validation Parameter | Description |
| Selectivity & Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. |
| Accuracy | The closeness of the determined value to the true concentration. |
| Precision | The degree of scatter between a series of measurements. |
| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. |
| Sensitivity (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. ppd.com |
| Recovery | The efficiency of the extraction procedure. |
| Stability | The stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw, short-term, long-term). |
The development of robust bioanalytical methods is essential for generating reliable data from preclinical studies, which informs the progression of a drug candidate through the development pipeline.
Advanced Preclinical Research Directions
In Vivo Non-Human Animal Model Studies
In vivo studies using non-human animal models are indispensable for biomedical research, bridging the gap between in vitro findings and human applications. These models, ranging from rodents to non-human primates, allow researchers to study the complex physiological and pharmacological effects of a compound in a whole, living organism.
Preclinical in vivo research on Dihydroergocornine and related ergot alkaloids has explored various physiological effects. In rabbits, Hydergine®, a mixture containing this compound, was found to lower intraocular pressure, suggesting a potential application in ocular pharmacology. An in vitro model using primary porcine brain endothelial cells has been used to study how ergot alkaloids cross the blood-brain barrier. nih.gov Additionally, a preclinical fertility study reported that this compound was associated with decreased weight gain in the neonates of treated animals. These studies, while limited, provide valuable data on the compound's effects at a systemic level.
Table 5: Summary of In Vivo Non-Human Animal Model Findings
| Compound/Mixture | Animal Model | Key Finding | Research Area | Source |
|---|---|---|---|---|
| Hydergine® (contains this compound) | Rabbit | Decreased intraocular pressure. | Ocular Pharmacology | |
| This compound | Not specified | Decreased weight gain in neonates. | Fertility/Developmental Effects | |
| Ergot Alkaloids | Porcine brain endothelial cells (in vitro model) | Demonstrated ability to cross the blood-brain barrier. | Pharmacokinetics | nih.gov |
Evaluation in Neurological Models
Advanced preclinical research continues to explore the multifaceted neurological effects of this compound, building upon earlier findings and employing sophisticated models to elucidate its mechanisms of action.
Cerebrovascular Effects
Studies in various animal models have demonstrated that this compound influences cerebral circulation. Early research in patients with essential hypertension indicated that this compound administration could lead to a decrease in cerebral blood flow and cerebral vascular resistance. acpjournals.org This effect is thought to contribute to cerebral metabolic homeostasis. drugbank.com The compound has been described as a cerebral vasodilator, with suggestions that it may ameliorate cognitive deficits in cerebrovascular disease. google.com
The mechanism behind these effects is complex. This compound possesses sympatholytic properties, which can lead to a decrease in mean arterial pressure. drugbank.com The reduction in blood pressure is believed to be linked to the stimulation of the vasodilator center. drugbank.com In vitro studies on canine basilar arteries have shown that this compound can antagonize the effects of serotonin (B10506), a potent vasoconstrictor. This suggests that its cerebrovascular actions may be mediated, at least in part, through its interaction with serotonergic receptors in the cerebral vasculature.
Neurotransmitter Dynamics
The interaction of this compound with various neurotransmitter systems is a key area of ongoing preclinical investigation. It is known to modulate dopaminergic, serotonergic, and adrenergic systems by acting as a partial agonist or antagonist at different receptor subtypes. patsnap.com This multifaceted interaction allows it to compensate for both hyperactivity and deficits within these crucial monoaminergic systems. researchgate.net
In the context of dopamine (B1211576), this compound has been shown to interact with dopamine receptors. mdpi.com Some research suggests that various ergot alkaloids can produce dopaminergic effects by increasing the release of dopamine from central nerve endings. mdpi.com Specifically, its activity at D2 dopamine receptors is thought to be involved in some of its pharmacological effects. researchgate.net
Regarding the serotonergic system, this compound exhibits inhibitory effects against serotonin receptors. drugbank.com It has been shown to be a potent antagonist of serotonin-induced responses in vascular models. This interaction with serotonin receptors is a critical aspect of its mechanism of action. drugbank.com
Furthermore, this compound has potent adrenolytic actions, blocking alpha-adrenoceptors. drugbank.comncats.io It is a potent inhibitor of stimulation-induced noradrenaline overflow, demonstrating its significant interaction with the adrenergic system. drugbank.com This alpha-blocking potency varies in different vascular beds when compared to other ergoloid components.
Cardiovascular System Research in Animal Models
Preclinical research using animal models has been instrumental in characterizing the cardiovascular effects of this compound, particularly its impact on hemodynamics and vascular reactivity.
Hemodynamic Studies in Non-Human Species
In various non-human species, this compound administration has been shown to produce significant hemodynamic changes. A primary finding is its hypotensive effect, characterized by a notable decrease in mean arterial pressure. drugbank.com This reduction in blood pressure is attributed to its central effect of depressing the vascular tone and its peripheral sympathicolytic actions. scispace.com
Studies measuring regional blood flow have provided more detailed insights. For example, research has demonstrated that this compound can lead to peripheral vasodilation, increasing blood flow in certain vascular beds. scispace.com However, the response can differ between vascular regions, highlighting the complexity of its hemodynamic profile. The use of techniques like pulsed Doppler flowmetry in conscious animal models allows for the assessment of these regional hemodynamic effects in the presence of intact physiological feedback mechanisms.
Vascular Reactivity Assessment
In vitro studies on isolated blood vessels from animal models, such as canine arteries and veins, have been crucial for assessing the direct effects of this compound on vascular reactivity. These studies have demonstrated that this compound can act as an antagonist to vasoconstrictors like noradrenaline and serotonin.
On canine femoral veins, this compound exhibits competitive antagonism against noradrenaline. It is also a potent antagonist of serotonin-induced contractions in canine basilar arteries. Interestingly, at concentrations slightly higher than those required for its antagonistic effects, this compound can directly stimulate both arterial and venous smooth muscle. drugbank.com The mechanism of this stimulant action appears to differ between arteries and veins. Furthermore, this compound effectively antagonizes contractile responses to electric stimulation in venous tissue and inhibits the stimulation-induced release of noradrenaline, with a potency greater than some other ergot derivatives.
Preclinical Oncology Research (Inferred from Dihydroergocristine (B93913) Research)
While direct preclinical oncology research on this compound is not extensively documented in the provided sources, studies on the structurally similar ergot alkaloid, dihydroergocristine, offer potential avenues for investigation. Research on dihydroergocristine has provided preclinical evidence for its potential as an anticancer agent, particularly in the context of chemoresistant cancers. researchgate.netiiarjournals.org
In vitro studies have shown that dihydroergocristine can induce cell cycle arrest and apoptosis in human prostate cancer cells, demonstrating high potency against chemoresistant cell lines. researchgate.netiiarjournals.org The proposed mechanism involves the modulation of multiple signaling factors implicated in cancer progression, such as the p53-p21 axis, retinoblastoma protein (RB), and E2F1. iiarjournals.org Furthermore, it may exert its effects through dopamine receptor-mediated actions on key cellular energy sensors and inflammatory pathways like AMPK and NF-ĸB. researchgate.net
Given the structural and pharmacological similarities among dihydrogenated ergot alkaloids, it is plausible that this compound could exhibit similar activities. The development of drug-resistant in vivo models, such as patient-derived xenografts (PDX), provides a robust platform for testing such hypotheses. crownbio.com These models can help to evaluate the efficacy of compounds like this compound in clinically relevant contexts, including cancers that have become resistant to standard therapies. crownbio.com
Apoptosis Induction in Cancer Cells
A key mechanism through which anticancer agents exert their effects is the induction of programmed cell death, or apoptosis. Evading apoptosis is a hallmark of cancer cells, allowing for their uncontrolled proliferation. Research has demonstrated that certain ergot alkaloids can trigger this crucial cell death pathway in cancer cells.
Studies on Dihydroergotamine (B1670595) (DHE), a related ergot alkaloid, have shown that it can induce apoptosis in lung cancer cells. The mechanism involves targeting mitochondria, leading to increased reactive oxygen species (ROS) generation and disruption of cellular energy production, which ultimately activates the apoptotic cascade. Similarly, Dihydroergocristine has been reported to induce apoptosis in human prostate cancer cells by affecting multiple regulatory factors involved in programmed cell death. researchgate.net
The induction of apoptosis is a primary focus in the development of new cancer therapies. By activating these cell death pathways, compounds like this compound and its relatives could offer a way to eliminate cancer cells, including those that have become resistant to other treatments. researchgate.net
Table 1: Effects of Related Ergot Alkaloids on Cancer Cells
| Compound | Cancer Cell Line | Key Findings | Reference |
| Dihydroergotamine (DHE) | Lung Cancer Cells (A549) | Induces apoptosis and mitophagy, suppresses cell growth. | |
| Dihydroergocristine | Prostate Cancer Cells | Induces cell cycle arrest and apoptosis, effective against chemoresistant cells. researchgate.net | researchgate.net |
Other Preclinical Therapeutic Area Explorations
Beyond oncology, the therapeutic potential of this compound and other ergot alkaloids is being explored in other preclinical areas.
Ocular Pharmacology: Ergot alkaloids have been investigated for their potential in treating ocular conditions, particularly for reducing intraocular pressure (IOP) in glaucoma. this compound, as part of a combination of dehydrogenated ergot alkaloids, has been noted in this area of research. The primary challenge in ocular pharmacology is effective drug delivery to the eye due to its natural barriers. nih.gov Preclinical studies focus on developing formulations that can effectively deliver these compounds to the target tissues in the eye. iris-pharma.com
Chagas Disease: Chagas disease, caused by the parasite Trypanosoma cruzi, is a significant health issue, particularly in Latin America. nih.govscielo.br The search for new, effective, and safe drugs is a priority, as current treatments have limitations. nih.gov While direct preclinical studies on this compound for Chagas disease are not extensively documented in the provided results, the broader field of drug discovery for this neglected tropical disease involves screening diverse compound libraries. dndial.org The exploration of existing drugs and natural compounds for new therapeutic uses is a common strategy in this area.
Proof of Concept Studies in Preclinical Drug Development
Proof-of-concept (PoC) studies are a critical early step in the drug development pipeline. oncodesign-services.com These studies aim to provide the initial evidence that a new drug candidate has the potential to be effective and is worthy of further, more extensive and costly, development. oncodesign-services.comstxbp1disorders.org
In the preclinical phase, PoC studies involve experiments in cellular (in vitro) and animal (in vivo) models of a disease to demonstrate that the compound has the desired biological effect. stxbp1disorders.org For a compound like this compound, this would involve demonstrating its ability to kill cancer cells, reduce tumor growth in animal models, or lower intraocular pressure, depending on the therapeutic indication being pursued.
Establishing a clear proof of concept is essential to minimize the risk of failure in later clinical trial stages. These studies help to build confidence in a drug candidate's mechanism of action and its potential to translate into a viable treatment for patients. The data generated from preclinical PoC studies are fundamental for making the decision to move forward with human clinical trials. oncodesign-services.com
Development of Novel Delivery Systems for Preclinical Applications
The effectiveness of a drug can be significantly enhanced by how it is delivered to its target site in the body. For compounds like this compound, particularly in challenging applications like ocular pharmacology and cancer therapy, novel delivery systems are being explored in preclinical research. mdpi.com
Nanoparticles: Nanoparticle-based delivery systems, such as lipid and polymeric nanoparticles, offer several advantages. dovepress.com They can protect the encapsulated drug from degradation, improve its solubility, and allow for controlled and sustained release. In ocular pharmacology, nanoparticles are being investigated to improve the corneal penetration of ergot alkaloids, potentially increasing their therapeutic effect while minimizing side effects.
In cancer therapy, nanoparticles can be designed to specifically target tumor cells, which can increase the concentration of the drug at the tumor site and reduce its exposure to healthy tissues. mdpi.com This targeted approach can lead to improved efficacy and a better safety profile. The development of these advanced delivery systems is a key area of preclinical research aimed at unlocking the full therapeutic potential of compounds like this compound. mdpi.com
Emerging Research and Future Perspectives
Integration of Artificial Intelligence and Machine Learning in Chemical Research
The application of artificial intelligence (AI) and machine learning (ML) is rapidly advancing chemical research, offering powerful tools for data analysis, prediction, and automation. cas.org These technologies are particularly impactful in handling the large and complex datasets generated by modern analytical techniques. AI, in its broadest sense, encompasses computer systems designed to perform tasks that typically require human intelligence, while machine learning is a subset focused on algorithms that learn from data to improve performance over time. The integration of AI and ML is transforming various subfields of chemistry, from synthetic organic chemistry to analytical chemistry and computational drug design.
AI for Synthetic Organic Chemistry
AI is revolutionizing synthetic organic chemistry by assisting in the design and execution of complex molecular syntheses. One of the key applications is in computer-aided retrosynthetic analysis, where AI programs work backward from a target molecule to identify potential synthetic routes and starting materials. These programs utilize vast databases of chemical reactions to propose efficient and feasible synthetic pathways.
Machine learning models are trained on extensive reaction data to predict the outcomes of chemical transformations, identify potential side products, and suggest optimal reaction conditions. This predictive capability accelerates the discovery of new reactions and the synthesis of novel compounds. By automating aspects of synthesis planning, AI allows chemists to focus on more creative and complex challenges in molecular design.
AI for Analytical Chemistry and Structure Elucidation
In analytical chemistry, AI and ML are instrumental in interpreting complex data from techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These technologies can automate the process of spectral deconvolution, identify impurities, and optimize analytical methods, leading to improved accuracy and efficiency.
A significant challenge in chemistry is the elucidation of molecular structures from spectral data, a process that has traditionally been time-consuming and reliant on expert interpretation. AI is being developed to address this "inverse problem" by predicting a molecular structure directly from its spectrum. Machine learning models, including deep learning algorithms, can analyze complex spectral patterns to identify unknown compounds and verify chemical compositions. This automation has the potential to significantly accelerate the pace of chemical discovery.
Computational Design of Novel Dihydroergocornine-based Compounds
This process often involves:
Molecular Hybridization: Fusing pharmacophoric elements from different bioactive compounds to create novel hybrid structures with potentially enhanced affinity and efficacy.
In Silico Analysis: Using computational tools to predict the binding affinities of designed derivatives against specific biological targets.
Molecular Dynamics (MD) Simulations: Evaluating the stability of the designed compound when interacting with its target protein, providing insights into the dynamic behavior of the complex.
For instance, novel derivatives of a parent compound can be designed and their interactions with target proteins evaluated through molecular docking and MD simulations to identify candidates with the most promising binding affinities and stability. This computational approach allows for the efficient exploration of vast chemical space to identify promising new therapeutic agents based on the this compound structure.
Advanced Imaging Techniques in Preclinical Cardiovascular Research (General Context)
Preclinical cardiovascular research heavily relies on advanced imaging techniques to non-invasively assess biological processes in vivo. These methods are crucial for understanding disease mechanisms, evaluating the efficacy of potential therapies, and ensuring the safety of new medical devices and compounds before human trials.
A variety of imaging modalities are employed, each offering unique advantages:
Computed Tomography (CT): Micro-computed tomography (µCT) provides high-resolution 3D images, making it particularly effective for detecting and quantifying cardiovascular calcification. It can be used for both in vivo and ex vivo imaging, allowing for detailed characterization of atherosclerotic plaques. The integration of advanced CT systems has been shown to accelerate development timelines and enhance safety and efficacy assessments in preclinical studies.
Magnetic Resonance Imaging (MRI): MRI is a powerful tool for visualizing soft tissues with high contrast, enabling detailed anatomical and functional assessment of the heart and blood vessels. It is widely used to study the pathophysiology of cardiovascular diseases in animal models.
Positron Emission Tomography (PET): PET is a highly sensitive molecular imaging technique that allows for the assessment of specific biological processes at the molecular level using radiolabeled tracers. It is valuable for studying cardiovascular calcification and atherosclerosis.
Hybrid Imaging: Modern preclinical imaging systems often combine modalities, such as PET/CT and PET/MRI, to provide both anatomical and functional information in a single imaging session. This multimodal approach offers a more comprehensive understanding of cardiovascular pathophysiology.
These advanced imaging techniques are essential for translational research, bridging the gap between preclinical findings and clinical applications.
Investigation of Uncharacterized Mechanisms of Action
While this compound is known to interact with various neurotransmitter systems, its complete mechanism of action is not fully understood. drugbank.com It is recognized for its effects on dopaminergic, serotonergic, and adrenergic receptors, where it can act as a partial agonist or antagonist. This modulation of neurotransmitter systems is believed to contribute to its therapeutic effects.
Recent research suggests that the effects of ergot alkaloids may extend beyond their known receptor interactions. There is evidence that both ergotamine and dihydroergotamine (B1670595) may activate novel, yet uncharacterized, receptors. Furthermore, the therapeutic potential of the ergot alkaloid scaffold is being explored in new areas, such as in the development of antiparasitic agents, suggesting that these compounds may have broader biological activities than previously recognized.
The multifaceted nature of this compound's pharmacology, including its influence on cerebral metabolism and its sympatholytic properties, points to a complex mechanism that warrants further investigation. drugbank.com Future research will likely focus on elucidating these uncharacterized pathways to better understand the full therapeutic potential and molecular targets of this compound and related compounds.
Exploration of Novel Preclinical Efficacy Models
The development of novel preclinical efficacy models is crucial for discovering new therapeutic applications for existing compounds and for validating new drug candidates. For ergot alkaloids like this compound, researchers are exploring a range of models to investigate their potential in various therapeutic areas.
One area of interest is in the field of regenerative medicine. For example, planarian regenerative screens have been used to study the effects of ergot alkaloids on tissue regeneration, revealing that different structural features of the ergoline (B1233604) scaffold can either promote or inhibit head regeneration. These models provide a platform for understanding the structure-activity relationships of these compounds and their potential to modulate regenerative processes.
In ocular pharmacology, animal models are used to study the effects of ergot alkaloids on intraocular pressure (IOP), a key factor in glaucoma. Studies in rabbits have shown that certain ergot derivatives can significantly reduce IOP.
Furthermore, the antibacterial properties of ergot alkaloid analogues are being investigated using in vivo models of infection. For instance, a murine skin infection model has been used to demonstrate the efficacy of a metergoline (B1676345) analogue against methicillin-resistant Staphylococcus aureus (MRSA).
The exploration of these and other novel preclinical models will be essential for uncovering the full therapeutic potential of this compound and other ergot alkaloids.
Comparative Studies with Novel Synthetic Analogs
The development of novel synthetic analogs of ergot alkaloids, including those related to this compound, has been a key focus of medicinal chemistry. The primary goal is to refine the pharmacological profile of the parent compounds to enhance therapeutic efficacy and selectivity for specific molecular targets. This compound, as a component of dihydroergotoxine (B79615) (ergoloid mesylates), exhibits a complex mechanism of action, acting as an agonist at dopaminergic and serotonergic receptors and as an antagonist at alpha-adrenoceptors. This broad receptor interaction profile has driven research into creating novel analogs with more specific actions.
Synthetic derivatives are often designed to target specific receptor subtypes, which is believed to mediate their therapeutic effects for various conditions. For instance, ergot derivatives like cabergoline (B1668192) and bromocriptine (B1667881) are potent dopamine (B1211576) D2 receptor agonists. drugbank.com Cabergoline, in particular, is a long-acting agonist with a high affinity for D2 receptors but a low affinity for dopamine D1, α1- and α2-adrenergic, and most 5-HT serotonin (B10506) receptors. This increased selectivity represents a significant evolution from the broader activity of earlier hydrogenated ergot alkaloids.
Comparative research, particularly focusing on receptor binding affinities, highlights the pharmacological distinctions between the older dihydrogenated alkaloids and newer synthetic analogs. A study comparing the binding profiles of various dopamine receptor agonists in human brain tissue provides quantitative data on these differences. While this compound itself was not singled out, its close structural analog and co-component in ergoloid mesylates, alpha-dihydroergocryptine, was analyzed alongside more novel synthetic ergot derivatives.
The findings from this research illustrate a clear progression towards receptor-specific agents. Alpha-dihydroergocryptine showed a notable affinity for D1 receptors, a characteristic less prominent in some newer non-ergot agonists. In contrast, synthetic ergoline derivatives like cabergoline and lisuride (B125695) demonstrated exceptionally high affinity for the D2 receptor. Furthermore, the affinities of cabergoline, lisuride, and another synthetic analog, pergolide, for the D3 receptor subtype were found to be comparable to the non-ergot agonist pramipexole. These distinctions in receptor binding are crucial as they are thought to underlie the specific therapeutic applications and profiles of these compounds.
Below is a data table summarizing the comparative dopamine receptor binding affinities for alpha-dihydroergocryptine and several novel synthetic analogs.
Table 1: Comparative Dopamine Receptor Binding Affinities (Ki, nM) in Human Striatum
| Compound | Class | D1 Receptor (Ki, nM) | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) |
|---|---|---|---|---|
| α-Dihydroergocryptine | Ergot Alkaloid (Dihydroergotoxine component) | 35.4 | - | - |
| Cabergoline | Synthetic Ergot Derivative | - | 0.61 | 1.27 |
| Lisuride | Synthetic Ergot Derivative | 56.7 | 0.95 | 1.08 |
| Pergolide | Synthetic Ergot Derivative | 447 | - | 0.86 |
| Pramipexole | Non-Ergot Synthetic Agonist | >10,000 | 79,500 | 0.97 |
| Ropinirole | Non-Ergot Synthetic Agonist | >10,000 | 98,700 | - |
The data underscores the evolution from broad-spectrum ergot alkaloids to highly selective synthetic analogs. The development of compounds like cabergoline, with its potent and specific D2 receptor agonism, exemplifies the successful effort to create more targeted therapies based on the ergoline chemical scaffold. This trend in research continues, aiming to produce novel compounds with optimized pharmacological properties for various therapeutic areas.
Q & A
Basic Research Questions
Q. What standardized analytical methods are used to quantify Dihydroergocornine in pharmaceutical formulations?
- Methodological Answer : High-performance liquid chromatography (HPLC) with internal standardization is the primary method. For example, the ratio of the peak area of this compound to the internal standard (e.g., MSA or MTA) is calculated using validated protocols. This ratio is multiplied by a predefined constant (e.g., 659.80 for this compound) to determine concentration .
- Key Data : The method requires calibration curves with reference standards (e.g., dihydroergotoxine mesilate) to ensure accuracy and precision .
Q. What are the molecular characteristics and physicochemical properties of this compound?
- Methodological Answer : The molecular formula is C31H41N5O5, with a molecular weight of 659.80 g/mol. Key physicochemical parameters include its pKa (6.91 ± 0.07) and solubility profile, which can be determined via potentiometric titration and shake-flask methods under controlled pH and temperature .
Q. What pharmacological mechanisms underlie this compound's therapeutic effects?
- Methodological Answer : this compound acts as a sympatholytic agent by antagonizing α-adrenergic receptors. In vitro receptor-binding assays using radiolabeled ligands (e.g., [³H]-prazosin for α1 receptors) are standard for studying its affinity. In vivo models (e.g., hypertensive rodents) assess its hemodynamic effects .
Advanced Research Questions
Q. How can discrepancies in reported pharmacokinetic parameters of this compound be resolved?
- Methodological Answer : Contradictions in parameters (e.g., half-life, bioavailability) require meta-analysis of existing studies, focusing on variables like dosage forms, species-specific metabolism, and analytical techniques. Replication studies under standardized conditions (e.g., fixed-dose protocols, validated bioanalytical methods) are critical .
- Example : Differences in bioavailability may arise from variations in sample preparation (e.g., plasma protein binding assays) or detection limits of HPLC-MS/MS methods .
Q. What experimental designs are optimal for assessing this compound's stability under diverse storage conditions?
- Methodological Answer : Accelerated stability studies using ICH guidelines (e.g., 40°C/75% RH for 6 months) combined with forced degradation (e.g., exposure to light, oxidation) are recommended. Analytical techniques like mass spectrometry identify degradation products, while statistical models (e.g., Arrhenius equation) predict shelf life .
- Key Consideration : Include control groups with inert packaging materials to isolate environmental effects .
Q. What synthetic strategies improve the bioavailability of this compound derivatives?
- Methodological Answer : Structural modifications (e.g., ester prodrugs, PEGylation) can enhance solubility. In silico modeling (e.g., molecular docking to predict plasma protein binding) guides derivative design. In vitro permeability assays (Caco-2 cells) and in vivo pharmacokinetic studies in rodents validate improvements .
- Data Analysis : Compare area-under-the-curve (AUC) values of derivatives vs. parent compound using non-compartmental pharmacokinetic analysis .
Methodological Resources
- Analytical Validation : Follow guidelines from pharmacopeias (e.g., USP) for method validation, including specificity, linearity, and robustness testing .
- Ethical Compliance : For in vivo studies, adhere to institutional animal care protocols and document LD50 values (e.g., 71 mg/kg in mice) to ensure safety .
- Data Reproducibility : Publish raw datasets, instrument parameters, and statistical code to facilitate replication .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
